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Compound of Interest

Compound Name: Octylphosphonic acid

Cat. No.: B042841 Get Quote

For researchers, scientists, and drug development professionals, n-octylphosphonic acid
(OPA) is a valuable organophosphorus compound with applications ranging from surface

modification and corrosion inhibition to the synthesis of novel chemical entities.[1][2][3] This

technical guide provides an in-depth overview of the synthesis of n-octylphosphonic acid,

focusing on a prevalent and reliable method, detailed experimental protocols, and key

characterization data.

Physicochemical Properties of n-Octylphosphonic
Acid
n-Octylphosphonic acid is a white to off-white solid at room temperature.[1][4] Its amphiphilic

nature, stemming from a polar phosphonic acid head and a nonpolar octyl tail, is central to its

function as a surfactant and its ability to form self-assembled monolayers (SAMs) on various

surfaces.[1][2]
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Property Value References

CAS Number 4724-48-5 [1][5]

Molecular Formula C₈H₁₉O₃P [5]

Molecular Weight 194.21 g/mol [5]

Melting Point 93-102 °C [1]

Appearance White to off-white solid/powder [1][4]

Solubility
Soluble in methanol, limited

solubility in water
[1]

Synthetic Routes
While multiple synthetic pathways to n-octylphosphonic acid exist, a widely employed and

well-documented method involves a two-step process: the Michaelis-Arbuzov reaction to form a

phosphonate ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[1]

[6][7] This approach is favored for its use of readily available starting materials and generally

good yields.[6]

An alternative route involves the addition of hypophosphorous acid to an alkene, followed by

oxidation.[6] However, this method can be more expensive and may produce byproducts,

making it less suitable for large-scale production.[6]

Experimental Protocol: Michaelis-Arbuzov Reaction
and Hydrolysis
This section details the experimental procedure for the synthesis of n-octylphosphonic acid
starting from 1-bromooctane and triethyl phosphite.

Step 1: Synthesis of Diethyl Octylphosphonate
(Michaelis-Arbuzov Reaction)
The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[7]

[8][9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[10]
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Reaction: C₈H₁₇Br + P(OC₂H₅)₃ → C₈H₁₇PO(OC₂H₅)₂ + C₂H₅Br

Procedure:

In a reaction kettle, combine 1-bromooctane and triethyl phosphite. The molar ratio of

phosphite to bromide can be optimized, with some procedures using an excess of the

phosphite.[6]

Heat the reaction mixture to 185-195 °C and maintain this temperature for 4-6 hours.[6]

During this time, bromoethane is formed as a byproduct and can be collected.[6]

After the incubation period, cool the reactor to 75-85 °C.[6]

The crude diethyl octylphosphonate is then purified by vacuum distillation at 185-195 °C to

yield the finished product.[6] This step is crucial for removing any unreacted starting

materials and byproducts.

Quantitative Data:

Parameter Value Reference

Reaction Temperature 185-195 °C [6]

Reaction Time 4-6 hours [6]

Yield Up to 90% [6]

| Purity | Up to 99% |[6] |

Step 2: Hydrolysis of Diethyl Octylphosphonate to n-
Octylphosphonic Acid
The hydrolysis of the phosphonate ester is typically carried out under acidic conditions to

cleave the ethyl groups, yielding the desired phosphonic acid.[6][11][12]

Reaction: C₈H₁₇PO(OC₂H₅)₂ + 2H₂O --(H⁺)--> C₈H₁₇PO(OH)₂ + 2C₂H₅OH

Procedure:
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To a reaction kettle, add the purified diethyl octylphosphonate and concentrated hydrochloric

acid.[6]

Slowly add 98% sulfuric acid dropwise while continuously stirring.[6] The use of a mixed acid

catalyst (hydrochloric and sulfuric acid) ensures a more thorough hydrolysis of the ester.[6]

After the complete addition of sulfuric acid, raise the temperature to 115-118 °C and maintain

it for 25-35 hours.[6]

Allow the reaction mixture to cool naturally to 55-65 °C before discharging it from the reactor.

[6]

Further cool the mixture to 25-35 °C and let it stand for at least 12 hours to allow for the

precipitation of the crude n-octylphosphonic acid.[6]

Separate the crude product by centrifugal separation.[6]

Step 3: Purification by Recrystallization
To obtain high-purity n-octylphosphonic acid, the crude product is purified by recrystallization.

Procedure:

Transfer the crude n-octylphosphonic acid to a recrystallization reactor.

Add n-heptane (approximately 0.9 times the mass of the solid) and heat to 70 °C for 1 hour.

[6]

Cool the mixture to 52 °C and then further to 30 °C, allowing it to stand for over 12 hours to

facilitate crystallization.[6]

Collect the solid by centrifugation.[6]

Repeat the recrystallization step one more time to obtain the final n-octylphosphonic acid
product.[6]

Quantitative Data:
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Parameter Value Reference

Hydrolysis Temperature 115-118 °C [6]

Hydrolysis Time 25-35 hours [6]

Final Product Yield ~82% [6]

| Final Product Purity | >99% |[6] |

Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages of the n-octylphosphonic acid synthesis

process.
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Caption: Workflow for the synthesis of n-octylphosphonic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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